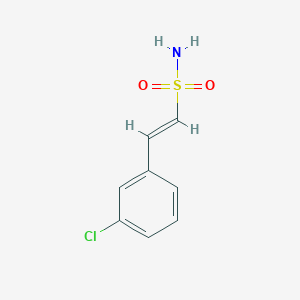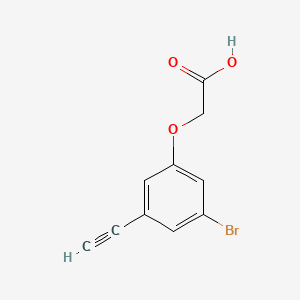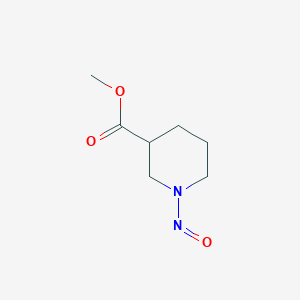![molecular formula C15H24N2O5 B13486229 Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate: is a synthetic organic compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 1,2-oxazole-3-carboxylate and tert-butyl 2-aminoethylcarbamate.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The tert-butoxycarbonyl (BOC) group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically employed for BOC deprotection.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
- The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine:
- The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry:
- It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its functional groups. The tert-butoxycarbonyl (BOC) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The oxazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition.
Molecular Targets and Pathways:
- The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Tert-butyl 2-(tert-butoxycarbonylamino)acetate: Similar in structure but with a different functional group arrangement.
Tert-butyl 3-(tert-butoxycarbonylamino)propanoate: Another compound with a BOC-protected amine but with a different carbon chain length.
Tert-butyl 4-(tert-butoxycarbonylamino)butanoate: Similar but with an extended carbon chain.
Uniqueness:
- The unique combination of the oxazole ring and the BOC-protected amine in Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
tert-butyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)20-12(18)11-9-10(22-17-11)7-8-16-13(19)21-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,19) |
InChI Key |
FWQJOEGVTORUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)


![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)





![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)

![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)

